Regulatory-Driven Purity Thresholds for Methyl Varenicline in Varenicline API
Patents explicitly define the acceptable level of Methyl Varenicline impurity in varenicline API, establishing a quantitative threshold that is not applicable to other varenicline-related impurities. This creates a verifiable and unique requirement for this specific compound's analytical control [1].
| Evidence Dimension | Acceptable Impurity Level |
|---|---|
| Target Compound Data | Less than 0.15 area-% by HPLC |
| Comparator Or Baseline | Other Varenicline Impurities (e.g., N-formyl, N-oxide) with different or unspecified limits |
| Quantified Difference | Specific limit set for this impurity; generic impurity limits are not applicable. |
| Conditions | Varenicline drug substance purity assessment as measured by High-Performance Liquid Chromatography (HPLC) |
Why This Matters
For procurement, this means that only a certified reference standard of Methyl Varenicline can be used to validate analytical methods intended to demonstrate compliance with this specific, patent-defined purity specification.
- [1] Actavis Group PTC EHF. (2011). Highly pure varenicline or a pharmaceutically acceptable salt thereof substantially free of methylvarenicline impurity. Patent WO2011110954A1, lines 186-190. View Source
